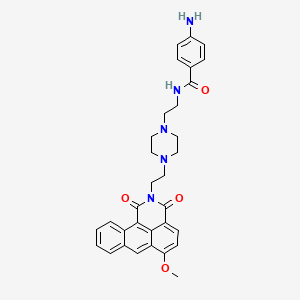
Azonafide-PEABA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azonafide-PEABA is a cytotoxic agent used primarily in scientific research. It is known for its potential anti-tumor properties and is structurally related to naphthalimides, which are compounds that bind to DNA by intercalation . This compound has shown enhanced activity against various cancer models, especially leukemias, breast cancer, and melanoma .
Preparation Methods
The synthesis of Azonafide-PEABA involves several steps. The compound is typically synthesized through a series of chemical reactions that include the formation of the azonafide ring, which is essential for its anti-tumor activity .
Chemical Reactions Analysis
Azonafide-PEABA undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include various oxidizing and reducing agents, as well as catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Azonafide-PEABA has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the chemical properties and reactions of naphthalimide derivatives.
Biology: It is used to study the biological effects of cytotoxic agents on cancer cells.
Industry: It is used in the development of new anti-cancer drugs and other therapeutic agents.
Mechanism of Action
Azonafide-PEABA exerts its effects by binding to DNA through intercalation, which disrupts the normal function of the DNA and leads to cell death . The compound also poisons topoisomerase II, an enzyme that is essential for DNA replication and repair . This dual mechanism of action makes this compound a potent cytotoxic agent.
Comparison with Similar Compounds
Azonafide-PEABA is structurally related to other naphthalimide derivatives, such as amonafide and other azonafide derivatives . These compounds share similar mechanisms of action and anti-tumor properties, but this compound has shown enhanced activity against certain cancer models and is not affected by the multi-drug resistance phenomenon . Other similar compounds include:
Amonafide: A naphthalimide that binds to DNA and poisons topoisomerase II.
Thiourea derivatives: These compounds have shown potent cytotoxic activity and are being investigated for their anti-cancer properties.
This compound stands out due to its enhanced activity and reduced susceptibility to multi-drug resistance, making it a promising candidate for further research and development in the field of anti-cancer therapeutics .
Properties
Molecular Formula |
C32H33N5O4 |
|---|---|
Molecular Weight |
551.6 g/mol |
IUPAC Name |
4-amino-N-[2-[4-[2-(10-methoxy-14,16-dioxo-15-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8,10,12-heptaen-15-yl)ethyl]piperazin-1-yl]ethyl]benzamide |
InChI |
InChI=1S/C32H33N5O4/c1-41-27-11-10-25-28-26(27)20-22-4-2-3-5-24(22)29(28)32(40)37(31(25)39)19-18-36-16-14-35(15-17-36)13-12-34-30(38)21-6-8-23(33)9-7-21/h2-11,20H,12-19,33H2,1H3,(H,34,38) |
InChI Key |
HKWSBFJHMXFGKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C2C3=C(C4=CC=CC=C4C=C13)C(=O)N(C2=O)CCN5CCN(CC5)CCNC(=O)C6=CC=C(C=C6)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-[2-[2-[2-[2-[2-[6-[3,3-Dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B11931211.png)
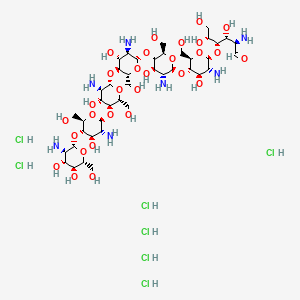
![(2Z)-2-[(3R,4S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid](/img/structure/B11931220.png)
![5-[[3-[[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]-3-oxopropyl]carbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate](/img/structure/B11931224.png)
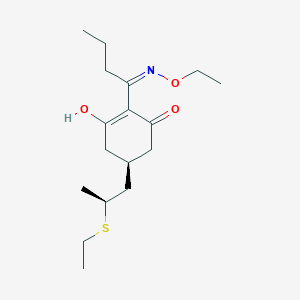
![1-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indole;chloride](/img/structure/B11931238.png)
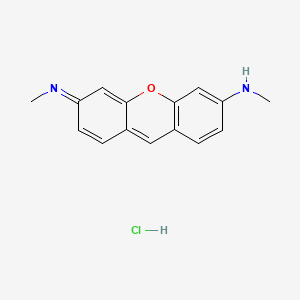

![N-[2-(1H-indol-3-yl)ethyl]-4-thiophen-2-ylpyrimidin-2-amine](/img/structure/B11931259.png)
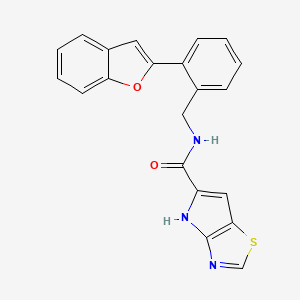
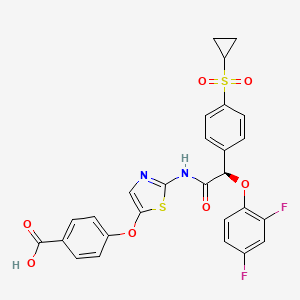

![2-aminobutanedioic acid;[9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate](/img/structure/B11931280.png)
